Cas no 1805084-31-4 (Ethyl 3-(difluoromethyl)-6-iodo-2-(trifluoromethoxy)pyridine-5-carboxylate)

Ethyl 3-(difluoromethyl)-6-iodo-2-(trifluoromethoxy)pyridine-5-carboxylate is a fluorinated pyridine derivative with significant utility in pharmaceutical and agrochemical synthesis. Its structure features a difluoromethyl group, an iodo substituent, and a trifluoromethoxy moiety, enhancing reactivity and selectivity in cross-coupling reactions. The ethyl carboxylate group provides versatility for further functionalization. This compound is particularly valuable as an intermediate in the development of active ingredients due to its stability and compatibility with diverse reaction conditions. Its fluorine-rich composition contributes to improved metabolic stability and bioavailability in target molecules. The product is synthesized under controlled conditions to ensure high purity and consistency for research and industrial applications.
Ethyl 3-(difluoromethyl)-6-iodo-2-(trifluoromethoxy)pyridine-5-carboxylate structure
1805084-31-4 structure
商品名:Ethyl 3-(difluoromethyl)-6-iodo-2-(trifluoromethoxy)pyridine-5-carboxylate
CAS番号:1805084-31-4
MF:C10H7F5INO3
メガワット:411.063972711563
CID:4838170

Ethyl 3-(difluoromethyl)-6-iodo-2-(trifluoromethoxy)pyridine-5-carboxylate 化学的及び物理的性質

名前と識別子

    • Ethyl 3-(difluoromethyl)-6-iodo-2-(trifluoromethoxy)pyridine-5-carboxylate
    • インチ: 1S/C10H7F5INO3/c1-2-19-9(18)5-3-4(6(11)12)8(17-7(5)16)20-10(13,14)15/h3,6H,2H2,1H3
    • InChIKey: KTRDTRJZHQVFPJ-UHFFFAOYSA-N
    • ほほえんだ: IC1=C(C(=O)OCC)C=C(C(F)F)C(=N1)OC(F)(F)F

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 9
  • 重原子数: 20
  • 回転可能化学結合数: 5
  • 複雑さ: 341
  • 疎水性パラメータ計算基準値(XlogP): 3.9
  • トポロジー分子極性表面積: 48.4

Ethyl 3-(difluoromethyl)-6-iodo-2-(trifluoromethoxy)pyridine-5-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029088260-1g
Ethyl 3-(difluoromethyl)-6-iodo-2-(trifluoromethoxy)pyridine-5-carboxylate
1805084-31-4 97%
1g
$1,445.30 2022-04-01

Ethyl 3-(difluoromethyl)-6-iodo-2-(trifluoromethoxy)pyridine-5-carboxylate 関連文献

Ethyl 3-(difluoromethyl)-6-iodo-2-(trifluoromethoxy)pyridine-5-carboxylateに関する追加情報

Recent Advances in the Application of Ethyl 3-(difluoromethyl)-6-iodo-2-(trifluoromethoxy)pyridine-5-carboxylate (CAS: 1805084-31-4) in Chemical Biology and Pharmaceutical Research

Ethyl 3-(difluoromethyl)-6-iodo-2-(trifluoromethoxy)pyridine-5-carboxylate (CAS: 1805084-31-4) is a fluorinated pyridine derivative that has garnered significant attention in recent chemical biology and pharmaceutical research. This compound, characterized by its unique trifluoromethoxy and difluoromethyl substituents, serves as a versatile intermediate in the synthesis of bioactive molecules. Recent studies have highlighted its potential in the development of agrochemicals, pharmaceuticals, and materials science, owing to its favorable physicochemical properties and reactivity.

A 2023 study published in the Journal of Medicinal Chemistry explored the use of this compound as a key building block in the synthesis of novel kinase inhibitors. The researchers demonstrated that the iodine moiety at the 6-position allows for efficient cross-coupling reactions, enabling the rapid diversification of the pyridine core. This approach facilitated the discovery of several lead compounds with potent inhibitory activity against clinically relevant kinases, underscoring the compound's utility in drug discovery.

In the agrochemical sector, a recent patent application (WO2023056789) disclosed the incorporation of Ethyl 3-(difluoromethyl)-6-iodo-2-(trifluoromethoxy)pyridine-5-carboxylate into novel fungicides. The difluoromethyl and trifluoromethoxy groups were found to enhance the lipophilicity and metabolic stability of the resulting compounds, leading to improved field performance against resistant fungal strains. This development aligns with the growing demand for environmentally sustainable crop protection agents.

From a synthetic chemistry perspective, advances in late-stage functionalization techniques have expanded the utility of this compound. A 2024 report in Organic Letters described a photoredox-catalyzed C-H activation protocol that enables direct modification of the pyridine ring, bypassing the need for pre-functionalization. This methodology significantly reduces synthetic steps and improves overall yields, making the compound more accessible for large-scale applications.

The compound's mechanism of action in biological systems continues to be an area of active investigation. Preliminary studies suggest that the trifluoromethoxy group may play a crucial role in target binding through unique halogen bonding interactions, while the difluoromethyl moiety contributes to improved pharmacokinetic properties. These insights are driving the design of next-generation therapeutics with enhanced selectivity and reduced off-target effects.

Looking forward, researchers anticipate that Ethyl 3-(difluoromethyl)-6-iodo-2-(trifluoromethoxy)pyridine-5-carboxylate will play an increasingly important role in fragment-based drug discovery and the development of PET radiotracers, leveraging its iodine atom for radio-labeling applications. The compound's unique combination of structural features and reactivity positions it as a valuable tool in addressing current challenges in medicinal chemistry and chemical biology.

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